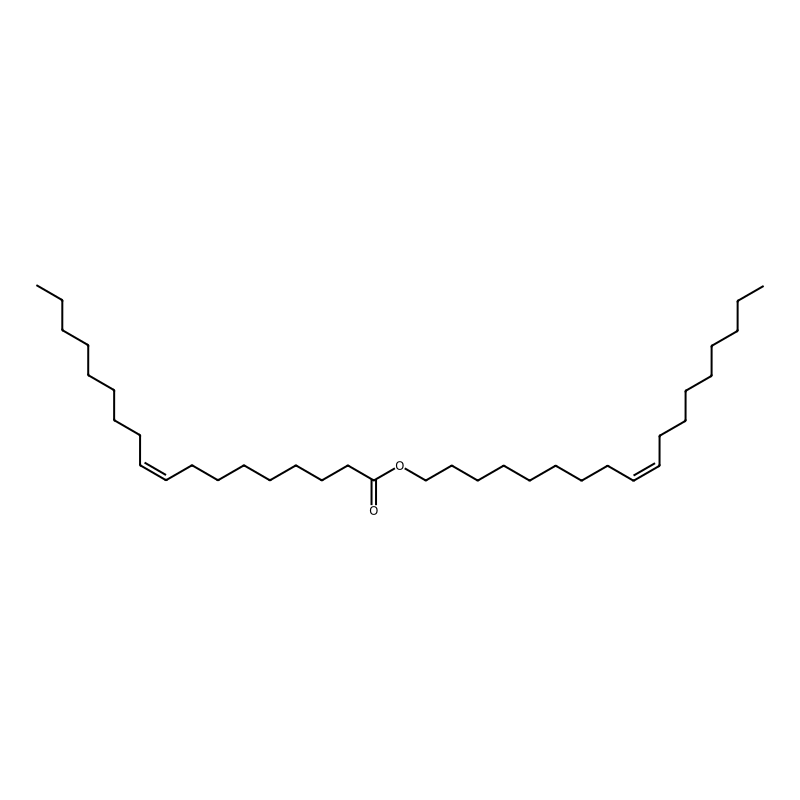Oleyl oleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Plant Biology and Biotechnology:
- Biofuel Production: Researchers are exploring the potential of oleyl oleate as a biofuel feedstock. Studies suggest that modifying plants to produce higher levels of oleyl oleate in their seeds could be a sustainable alternative to conventional biofuels [].
Material Science and Engineering:
- Lubricant Development: Oleyl oleate exhibits excellent lubricating properties, making it a potential candidate for the development of bio-based lubricants. Research is ongoing to assess its efficacy and compatibility in various applications [].
- Nanoparticle Synthesis: Oleyl oleate can act as a capping agent in the synthesis of nanoparticles. This property allows researchers to control the size and morphology of nanoparticles, paving the way for advancements in nanotechnology [].
Drug Delivery and Biomedical Research:
Oleyl oleate has the chemical formula C36H68O2 and is classified as a wax ester. It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and make it useful in various formulations. The compound is structurally related to oleic acid and exhibits properties similar to those found in natural waxes.
Research suggests oleyl oleate might play a role in various biological processes due to its amphiphilic nature. For instance, some studies suggest it may act as a:
The primary reaction involved in the formation of oleyl oleate is esterification, where oleic acid reacts with oleyl alcohol. This reaction can be catalyzed by various agents, including enzymes like lipase or acidic heterogeneous catalysts. The general reaction can be represented as follows:
Research has shown that the synthesis can achieve high conversion rates under optimized conditions, such as using specific lipases or solvent systems .
Oleyl oleate exhibits several biological activities that are of interest in pharmacology and biotechnology. It has been studied for its potential as a skin penetration enhancer in topical formulations due to its ability to modify skin permeability. Additionally, it may possess antioxidant properties, contributing to its use in cosmetic products .
Various methods have been developed for synthesizing oleyl oleate:
- Enzymatic Synthesis: Utilizing lipases from sources like Candida rugosa has been shown to produce oleyl oleate efficiently in solvent-free systems .
- Supercritical Carbon Dioxide: This method allows for high conversion rates and reduces the need for organic solvents .
- Acid-Catalyzed Esterification: Using acidic heterogeneous catalysts such as sodium bisulfate can facilitate the reaction between oleic acid and oleyl alcohol .
Each method has its advantages concerning yield, environmental impact, and cost-effectiveness.
Studies on the interactions of oleyl oleate with biological membranes have indicated that it can enhance the permeability of certain compounds through the skin barrier. This property makes it particularly valuable in transdermal drug delivery systems. Additionally, research into its interactions with other compounds suggests potential synergistic effects that could enhance efficacy in formulations .
Oleyl oleate shares similarities with several other wax esters and fatty acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Properties |
|---|---|---|
| Behenyl Behenate | C42H86O2 | Higher melting point; used in solid formulations |
| Cetyl Palmitate | C36H72O2 | Commonly used in cosmetics; more solid at room temperature |
| Jojoba Oil | C20H40O2 (similar esters) | Liquid wax; mimics human sebum |
| Stearyl Stearate | C36H74O2 | Used primarily as an emulsifier |
Oleyl oleate's unique combination of liquid properties at room temperature and compatibility with skin makes it particularly advantageous for cosmetic applications compared to more solid wax esters.
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 171 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 210 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Cosmetics -> Emollient
General Manufacturing Information
9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester: ACTIVE







